molecular formula C20H23N5O B7854408 N-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylquinazolin-4-amine

N-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylquinazolin-4-amine

Cat. No.: B7854408
M. Wt: 349.4 g/mol
InChI Key: JICWYOBPBCGBRJ-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylquinazolin-4-amine: is a complex organic compound that features a quinazoline core, a pyridine ring, and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylquinazolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the pyridine ring and the morpholine moiety. Key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Pyridine Ring: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the pyridine ring to the quinazoline core.

    Attachment of the Morpholine Moiety: The final step involves the alkylation of the quinazoline-pyridine intermediate with a morpholine derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmacological activities.

Biology: In biological research, it serves as a probe to study the interactions of quinazoline derivatives with biological targets, including enzymes and receptors.

Medicine: N-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylquinazolin-4-amine has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as improved solubility and stability, which are important for pharmaceutical formulations.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

    Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.

Uniqueness: N-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylquinazolin-4-amine is unique due to its specific combination of the morpholine moiety and the pyridine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives. This uniqueness can result in different biological activities and therapeutic potentials.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-2-7-18-17(6-1)20(22-9-4-10-25-11-13-26-14-12-25)24-19(23-18)16-5-3-8-21-15-16/h1-3,5-8,15H,4,9-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICWYOBPBCGBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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